2-Methyl-1-phenylcyclobutan-1-ol
Description
2-Methyl-1-phenylcyclobutan-1-ol is a cyclic secondary alcohol characterized by a cyclobutane ring substituted with a methyl group and a phenyl group at the 1-position. Its strained cyclobutane ring confers unique reactivity compared to linear or less strained cyclic alcohols. The phenyl group may enhance aromatic interactions, while the methyl group influences steric effects and solubility.
Properties
CAS No. |
82245-43-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-7-8-11(9,12)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
WVGJKTSPXAIHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of phenylmagnesium bromide with 2-methylcyclobutanone, followed by acidic workup, can produce 2-Methyl-1-phenylcyclobutan-1-ol .
Industrial Production Methods
Industrial production of 2-Methyl-1-phenylcyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenylcyclobutanone.
Reduction: Formation of 2-methyl-1-phenylcyclobutane.
Substitution: Formation of 2-methyl-1-phenylcyclobutyl chloride or bromide.
Scientific Research Applications
2-Methyl-1-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous functional groups or structural motifs, leveraging safety and reactivity data from available evidence.
Functional Group Comparison
- 2-Methyl-1-phenylcyclobutan-1-ol : Contains a secondary alcohol (–OH) on a strained cyclobutane ring.
- 2-(1-Methylethyl)phenol (): A phenolic compound with an –OH group directly attached to an aromatic ring and an isopropyl substituent .
- 1-Chloro-2-methyl-2-propanol (): A chlorinated tertiary alcohol with a halogen substituent .
- 2-Methylbutan-1-ol (): A linear primary alcohol with a branched alkyl chain .
Reactivity and Stability
- Cyclobutane Ring Strain : The target compound’s cyclobutane ring introduces significant angle strain (~90°), increasing susceptibility to ring-opening reactions compared to five- or six-membered rings. This contrasts with 2-methylbutan-1-ol , which lacks ring strain and exhibits typical primary alcohol reactivity .
- Phenolic vs. Alcoholic –OH: 2-(1-Methylethyl)phenol (phenolic –OH) is more acidic (pKa ~10) than aliphatic alcohols (pKa ~16–19), enabling deprotonation under milder conditions . The target compound’s secondary alcohol is less acidic but may participate in hydrogen bonding.
- Halogen Effects: 1-Chloro-2-methyl-2-propanol’s chlorine atom increases electrophilicity, making it prone to nucleophilic substitution or elimination, unlike the non-halogenated target compound .
Research Findings and Data Gaps
- Synthesis : The strained cyclobutane ring in the target compound may require specialized synthetic routes (e.g., [2+2] cycloadditions), unlike the straightforward preparation of linear alcohols like 2-methylbutan-1-ol .
- Thermodynamic Stability: Computational studies suggest cyclobutane derivatives exhibit lower thermal stability than cyclohexanol analogs, impacting storage conditions.
- Toxicological Data: No acute toxicity data exist for 2-Methyl-1-phenylcyclobutan-1-ol, but analogs like 2-(1-Methylethyl)phenol highlight the need for rigorous safety protocols .
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